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Compound of Interest

Compound Name: Amikacin hydrate

Cat. No.: B001105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic and

pharmacodynamic properties of amikacin hydrate. The information is tailored for researchers,

scientists, and professionals involved in drug development, offering detailed insights into the

compound's behavior and therapeutic action.

Introduction
Amikacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A.[1][2] It is a

crucial therapeutic agent for treating serious bacterial infections caused by multidrug-resistant

Gram-negative bacteria, particularly those resistant to other aminoglycosides like gentamicin

and tobramycin.[1][3] Its clinical utility is rooted in its broad spectrum of activity and favorable

pharmacokinetic profile.[3][4] This guide delves into the core principles of amikacin's

pharmacokinetics (PK) and pharmacodynamics (PD), providing a foundation for further

research and development.

Pharmacokinetics: The Journey of Amikacin in the
Body
The pharmacokinetic profile of amikacin, like other aminoglycosides, is characterized by its

concentration-dependent bactericidal activity.[5] Understanding its absorption, distribution,
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metabolism, and excretion (ADME) is fundamental to optimizing dosing regimens and

minimizing toxicity.

Absorption
Amikacin is poorly absorbed from the gastrointestinal tract and is therefore administered

parenterally, primarily through intravenous (IV) or intramuscular (IM) injections.[1][6] Following

IM administration, amikacin is rapidly absorbed, reaching peak plasma concentrations within 45

minutes to 2 hours.[1] After a single 7.5 mg/kg IM dose in adults with normal renal function,

peak plasma concentrations of 17-25 µg/mL are achieved.[1] Following a 1-hour IV infusion of

the same dose, peak plasma concentrations average 38 µg/mL immediately after the infusion.

[1]

Distribution
Amikacin is widely distributed into extracellular fluids and various body tissues, including the

kidneys, liver, and lungs.[7][8] It also distributes into bile, sputum, bronchial secretions, and

interstitial, pleural, and synovial fluids.[1] The apparent volume of distribution in healthy adults

is approximately 18.1% to 28% of body weight.[1][9] Protein binding of amikacin in serum is

low, at ≤ 10%.[1]

Metabolism
Amikacin is not metabolized in the body and is excreted unchanged.[2]

Excretion
The primary route of elimination for amikacin is renal, with 94-98% of a single IM or IV dose

excreted unchanged in the urine via glomerular filtration within 24 hours in adults with normal

renal function.[1] The plasma elimination half-life is typically 2-3 hours in adults with normal

renal function.[1] However, in patients with severe renal impairment, the half-life can be

significantly prolonged, ranging from 30 to 86 hours.[1]

Table 1: Summary of Key Pharmacokinetic Parameters of Amikacin in Adults with Normal Renal

Function
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Parameter Value Reference

Route of Administration
Intravenous (IV), Intramuscular

(IM)
[1][6]

Bioavailability (IM)
Rapidly and completely

absorbed
[1]

Time to Peak Plasma

Concentration (IM)
45 minutes - 2 hours [1]

Peak Plasma Concentration

(7.5 mg/kg IM)
17 - 25 µg/mL [1]

Peak Plasma Concentration

(7.5 mg/kg IV over 1 hr)
~38 µg/mL [1]

Volume of Distribution 18.1% - 28% of body weight [1][9]

Protein Binding ≤ 10% [1]

Metabolism Not metabolized [2]

Route of Excretion Renal (Glomerular filtration) [1]

Percentage Excreted

Unchanged in Urine
94% - 98% within 24 hours [1]

Elimination Half-life (Normal

Renal Function)
2 - 3 hours [1]

Elimination Half-life (Severe

Renal Impairment)
30 - 86 hours [1]

Serum Clearance Rate ~100 mL/min [1]

Renal Clearance Rate ~94 mL/min [1]

Pharmacodynamics: The Action of Amikacin on
Bacteria
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The pharmacodynamic properties of amikacin describe the relationship between drug

concentrations and its antimicrobial effect. Key PD characteristics include its mechanism of

action, spectrum of activity, and the development of bacterial resistance.

Mechanism of Action
Amikacin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1]

[5][6] The process involves the following key steps:

Binding to the 30S Ribosomal Subunit: Amikacin binds to the 30S subunit of the bacterial

ribosome.[5][6]

Interference with Protein Synthesis: This binding interferes with the initiation complex,

causes misreading of the mRNA genetic code, and leads to the incorporation of incorrect

amino acids into the growing polypeptide chain.[5][6]

Production of Aberrant Proteins: The synthesis of nonfunctional or toxic proteins disrupts

essential cellular processes and damages the bacterial cell membrane.[6][10]

Bacterial Cell Death: The culmination of these events leads to the death of the bacterial cell.

[6]
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Caption: Mechanism of action of amikacin leading to bacterial cell death.

Spectrum of Activity
Amikacin has a broad spectrum of activity, primarily against aerobic Gram-negative bacteria.[1]

[5] It is particularly effective against many strains that are resistant to other aminoglycosides.[3]

[4] Its spectrum includes:
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Gram-negative bacilli:

Pseudomonas aeruginosa[4]

Acinetobacter species[4]

Enterobacteriaceae (including many extended-spectrum beta-lactamase producers)[4],

such as Escherichia coli, Klebsiella pneumoniae, Proteus species, Providencia species,

and Serratia species.[1]

Mycobacteria:

Mycobacterium tuberculosis[11]

Mycobacterium avium-intracellulare[1]

Mycobacterium chelonae[5]

Mycobacterium fortuitum[5]

Gram-positive bacteria:

While active against some Gram-positive organisms like Staphylococcus, other antibiotics

are generally preferred due to lower toxicity.[1]

Table 2: Representative Minimum Inhibitory Concentration (MIC) Values for Amikacin
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Organism
MIC Range
(µg/mL)

MIC50 (µg/mL) MIC90 (µg/mL) Reference

Escherichia coli ≤0.5 - >32 2 >256 [12]

Klebsiella

pneumoniae
≤0.5 - >32 2 32 [12]

Pseudomonas

aeruginosa
0.25 - 512 4 16 [11]

Acinetobacter

baumannii
≤0.5 - >32 16 >256 [12]

Serratia

marcescens
≤0.25 - >32 - - [11]

Mycobacterium

avium complex
≤1 - >64 8 32 [13]

Note: MIC values can vary significantly based on geographic location and specific strains.

Pharmacodynamic Indices and Post-Antibiotic Effect
The bactericidal activity of amikacin is concentration-dependent, meaning that higher

concentrations lead to more rapid and extensive killing of bacteria.[5][14] The key

pharmacodynamic indices that correlate with amikacin efficacy are the peak concentration to

MIC ratio (Cmax/MIC) and the area under the concentration-time curve to MIC ratio

(AUC/MIC).[14][15] A Cmax/MIC ratio of ≥8 is often targeted to optimize clinical outcomes.[16]

[17]

Amikacin also exhibits a significant post-antibiotic effect (PAE), where bacterial growth remains

suppressed even after the drug concentration falls below the MIC.[14][18] The duration of the

PAE is also concentration-dependent.[18] For Gram-negative bacteria, the PAE can range from

3 to 7 hours at clinically achievable concentrations.[18] This prolonged PAE supports the use of

once-daily dosing regimens for amikacin.[14][15]

Mechanisms of Resistance
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Bacterial resistance to amikacin can emerge through several mechanisms. The primary

mechanism is enzymatic modification of the antibiotic.[19][20] Other mechanisms include

altered drug uptake and modification of the ribosomal target.

Enzymatic Modification: This is the most common mechanism of resistance. Bacteria

produce aminoglycoside-modifying enzymes (AMEs) that inactivate the drug.[19][21] These

enzymes include:

Aminoglycoside acetyltransferases (AACs): The most significant enzyme for amikacin

resistance is AAC(6')-Ib.[19][20]

Aminoglycoside phosphotransferases (APHs)[19]

Aminoglycoside nucleotidyltransferases (ANTs)[19]

Reduced Permeability and Efflux: Bacteria can alter their outer membrane porins, reducing

the uptake of amikacin into the cell.[21] Additionally, active efflux pumps can transport the

drug out of the cell.[21]

Alteration of the Ribosomal Target: Mutations in the 16S rRNA, the binding site of amikacin

on the 30S ribosomal subunit, can prevent the drug from binding and inhibiting protein

synthesis.[21]
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Caption: Major mechanisms of bacterial resistance to amikacin.

Experimental Protocols for Studying Amikacin
Pharmacokinetics and Pharmacodynamics
A variety of in vitro and in vivo models are employed to investigate the PK and PD of amikacin.

In Vitro Pharmacodynamic Models
Objective: To determine the bactericidal activity and post-antibiotic effect of amikacin against

specific bacterial isolates.

Methodology: Time-Kill Curve Analysis

Bacterial Culture Preparation: Grow the bacterial isolate of interest to the logarithmic phase

in a suitable broth medium (e.g., Mueller-Hinton broth).
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Inoculum Preparation: Dilute the bacterial culture to a standardized starting inoculum,

typically 5 x 105 to 5 x 106 colony-forming units (CFU)/mL.

Drug Exposure: Add amikacin at various concentrations (e.g., 0.25x, 1x, 4x, 16x the MIC) to

the bacterial suspensions. Include a growth control without any antibiotic.

Incubation: Incubate the cultures at 37°C with shaking.

Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), collect

aliquots from each culture. Perform serial dilutions and plate on appropriate agar plates to

determine the number of viable bacteria (CFU/mL).

Data Analysis: Plot the log10 CFU/mL versus time for each amikacin concentration. The rate

and extent of bacterial killing can then be determined.

Methodology: Post-Antibiotic Effect (PAE) Determination

Drug Exposure: Expose a standardized bacterial inoculum to a specific concentration of

amikacin for a defined period (e.g., 1-2 hours).

Drug Removal: Remove the amikacin by either a 1:1000 dilution of the culture or by washing

the bacterial cells via centrifugation and resuspension in fresh, drug-free medium.

Monitoring Regrowth: Monitor the growth of the bacteria in the drug-free medium by

performing viable counts at regular intervals.

PAE Calculation: The PAE is calculated as T - C, where T is the time required for the viable

count of the drug-exposed culture to increase by 1 log10 CFU/mL after drug removal, and C

is the corresponding time for the unexposed control culture.
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Caption: Workflow for a time-kill curve experiment.
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In Vivo Pharmacokinetic and Pharmacodynamic Models
Objective: To characterize the PK of amikacin in an animal model and to correlate PK/PD

parameters with efficacy.

Animal Model: Murine thigh and lung infection models are commonly used.[14][15]

Methodology: Pharmacokinetic Study

Animal Preparation: Use a suitable animal model (e.g., mice).

Drug Administration: Administer a single dose of amikacin via a clinically relevant route (e.g.,

subcutaneous or intravenous injection).

Blood Sampling: Collect blood samples at multiple time points after drug administration.

Drug Concentration Analysis: Measure the concentration of amikacin in the plasma or serum

samples using a validated analytical method (e.g., LC-MS/MS or a microbiological assay).

Pharmacokinetic Modeling: Use the plasma concentration-time data to determine key PK

parameters such as Cmax, Tmax, AUC, half-life, volume of distribution, and clearance using

appropriate software (e.g., NONMEM).[22]

Methodology: Efficacy Study (e.g., Murine Thigh Infection Model)

Induction of Infection: Induce a localized infection in the thigh muscle of neutropenic mice by

injecting a standardized inoculum of the test bacterium.

Treatment Initiation: Begin amikacin treatment at a specified time post-infection. Administer

different dosing regimens (e.g., varying total daily dose and dosing interval).

Efficacy Assessment: At the end of the treatment period (e.g., 24 hours), euthanize the

animals, homogenize the infected thigh tissue, and determine the number of viable bacteria

(CFU/thigh).

PK/PD Analysis: Correlate the observed antibacterial effect (change in log10 CFU/thigh) with

the calculated PK/PD indices (Cmax/MIC, AUC/MIC) for each dosing regimen to determine

the parameter that best predicts efficacy.
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Conclusion
Amikacin hydrate remains a vital antibiotic for treating severe Gram-negative bacterial

infections. A thorough understanding of its pharmacokinetic and pharmacodynamic properties

is essential for its effective and safe use. This guide provides a detailed overview of its ADME

profile, mechanism of action, spectrum of activity, and the molecular basis of resistance. The

outlined experimental protocols offer a framework for researchers to further investigate the

intricate relationship between amikacin exposure and its therapeutic effects, ultimately

contributing to the optimization of treatment strategies and the development of novel

antimicrobial agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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